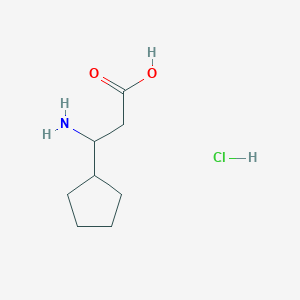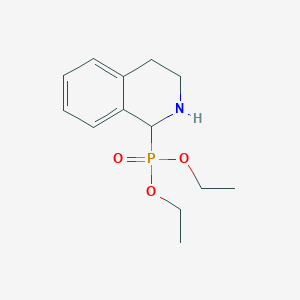
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group .
Vorbereitungsmethoden
The synthesis of diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate involves several steps. One common method includes the functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions often involve the isomerization of iminium intermediates and can be carried out under mild conditions . Industrial production methods may involve the use of transition metal-catalyzed cross-dehydrogenative coupling strategies, which improve atom economy and yield .
Analyse Chemischer Reaktionen
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphite esters, which facilitate the formation of C–P bonds under photoredox catalysis . Major products formed from these reactions include diethyl 2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate .
Wissenschaftliche Forschungsanwendungen
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate has numerous scientific research applications. In chemistry, it is used as a precursor for various alkaloids displaying multifarious biological activities . In biology and medicine, it has been studied for its potential neuroprotective and anti-inflammatory properties . Additionally, it has applications in asymmetric catalysis as a chiral scaffold .
Wirkmechanismus
The mechanism of action of diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives, including this compound, exert their effects by modulating various biological pathways, such as those involved in neuroprotection and anti-inflammation . The exact molecular targets may vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Diethyl 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonate can be compared with other similar compounds, such as N-benzyl tetrahydroisoquinolines and other C(1)-substituted tetrahydroisoquinolines . These compounds share similar structural motifs and biological activities but may differ in their specific applications and potency . The uniqueness of this compound lies in its specific functionalization and the resulting biological properties .
Eigenschaften
CAS-Nummer |
87992-89-0 |
|---|---|
Molekularformel |
C13H20NO3P |
Molekulargewicht |
269.28 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H20NO3P/c1-3-16-18(15,17-4-2)13-12-8-6-5-7-11(12)9-10-14-13/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
JUNUBMJZRHNLDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1C2=CC=CC=C2CCN1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)

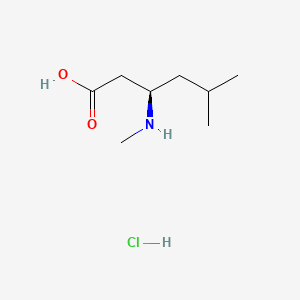
![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
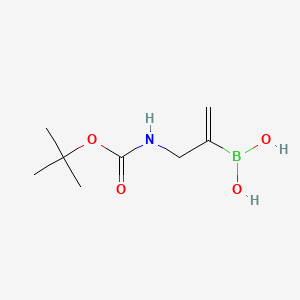
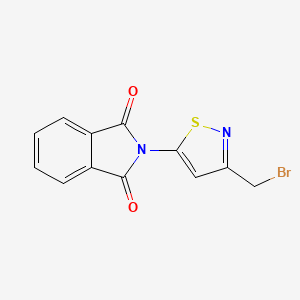
![N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-tyrosine methyl ester](/img/structure/B13464111.png)


